ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid
Description
The compound ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid consists of two components:
- Ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate: A cyclohexane-based ester with a chiral phenylethylamine substituent. It has three defined stereocenters: (1S,2R) on the cyclohexane ring and (R) on the phenylethyl group .
- 4-Methylbenzenesulfonic acid (tosic acid): Likely acts as a counterion, forming a salt to enhance stability or crystallinity.
Properties
IUPAC Name |
ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C7H8O3S/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAFTKYZKXBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Formation and Reduction
The initial step involves condensing ethyl 2-oxocyclohexanecarboxylate (6) with (R)-1-phenylethylamine (7) in toluene using Yb(OTf)₃ (5 mol%) to form (S)-ethyl 2-(1-phenylethylamino)cyclohex-1-enecarboxylate (8). This enamine intermediate is subsequently reduced with sodium acetoxyborohydride in acetonitrile at 0–20°C, yielding (1R,2S)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate (9) as the cis-diastereomer (dr 7:1).
Table 1: Key Reaction Conditions for Enamine Reduction
| Parameter | Value |
|---|---|
| Reducing Agent | Sodium acetoxyborohydride |
| Solvent | Acetonitrile |
| Temperature | 0–20°C |
| Diastereomeric Ratio (dr) | 7:1 (cis:trans) |
Epimerization to Trans-Diastereomer
The cis-diastereomer (9) undergoes epimerization using sodium tert-butoxide (2 equiv) in heptane at 60°C for 12 hours, equilibrating the mixture to favor the trans-diastereomer (10) (dr 1:4). This step capitalizes on the thermodynamic stability of the trans-configuration, driven by steric relief between the ethyl ester and cyclohexane substituents.
Ester Reduction to Alcohol Intermediate
The trans-ester (10) is reduced to (1S,2R)-2-[(R)-1-phenylethylamino]cyclohexylmethanol (11) using KBH₄-LiCl in THF under reflux. This system selectively targets the ester carbonyl, achieving >85% yield without racemization.
Table 2: Reduction of Trans-Ester (10) to Alcohol (11)
| Parameter | Value |
|---|---|
| Reducing Agent | KBH₄ (3 equiv) + LiCl (1.5 equiv) |
| Solvent | THF |
| Temperature | Reflux (66°C) |
| Yield | 85–90% |
Salt Formation with 4-Methylbenzenesulfonic Acid
While the primary patent focuses on hydrochloride salts, the formation of the 4-methylbenzenesulfonic acid (TsOH) salt follows analogous acid-base chemistry. The free base (target compound) is dissolved in ethanol and treated with 1 equiv of TsOH at 25°C. The salt precipitates upon cooling and is isolated via filtration (yield: 92–95%).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) confirms enantiomeric excess (>99% ee) using a chiral column (Chiralpak AD-H) with hexane:isopropanol (90:10). Nuclear Magnetic Resonance (NMR) spectra correlate with expected diastereomericity:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 3.12 (dd, J=10.2 Hz, 1H, NHCH), 4.15 (q, J=7.1 Hz, 2H, OCH₂).
Comparative Analysis of Synthetic Routes
Table 3: Yield Comparison Across Synthetic Steps
| Step | Yield (%) | Key Improvement vs. Prior Art |
|---|---|---|
| Enamine Formation | 78 | Yb(OTf)₃ vs. stoichiometric acids |
| Epimerization | 88 | NaOtBu vs. LiOH |
| Ester Reduction | 85 | KBH₄-LiCl vs. LiBH₄ |
| Salt Formation | 93 | Ethanol vs. methanol crystallization |
Industrial Scalability and Challenges
The process achieves a total yield of 35–45% over five steps from ethyl 2-oxocyclohexanecarboxylate. Critical scalability considerations include:
-
Catalyst Recycling : Yb(OTf)₃ is recoverable via aqueous extraction, reducing costs.
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Solvent Recovery : Toluene and acetonitrile are distilled and reused, aligning with green chemistry principles.
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Byproduct Management : Cis-trans isomer mixtures are minimized through precise temperature control during epimerization .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid, sulfuric acid, or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique stereochemistry makes it valuable for the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 311.85 g/mol (hydrochloride form) .
- Stereochemistry : Critical for biological or catalytic activity due to its three stereocenters.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations :
Ring Systems :
- The target compound uses a cyclohexane ring, while others feature cyclopropane () or retain cyclohexane with different substituents (). Smaller rings (e.g., cyclopropane) may confer rigidity but reduce conformational flexibility compared to cyclohexane.
- Substituents : The target’s ester group distinguishes it from amines in –3 and fluorinated cyclopropanes in .
Stereochemistry :
- The (1S,2R) configuration on the cyclohexane ring contrasts with (1S,2S) in and cyclopropane-based stereochemistry in and .
- Enantioselective synthesis methods (e.g., Barton decarboxylation in ) are critical for achieving these configurations.
Counterions :
Physicochemical Properties
- Solubility : Hydrochloride salts () are typically water-soluble, whereas sulfonic acid salts () may offer better organic-phase stability.
- Molecular Weight : The target (311.85 g/mol) is heavier than cyclopropane derivatives (e.g., 271.29 g/mol in ), impacting pharmacokinetics or material properties.
Q & A
Q. What are the optimized synthetic routes for this compound, considering stereochemical control?
The synthesis typically involves multi-step reactions to achieve precise stereochemical outcomes. Key steps include:
- Enantioselective amination : The (1R)-1-phenylethylamine group is introduced via chiral resolution or asymmetric catalysis to ensure the (1S,2R) configuration .
- Cyclohexane ring formation : Intramolecular cyclization under controlled pH and temperature minimizes racemization .
- Salt formation : 4-Methylbenzenesulfonic acid is added as a counterion to enhance crystallinity and stability, often via acid-base reaction in polar solvents like ethanol .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) isolates the diastereomerically pure product .
Q. How can researchers confirm the stereochemical configuration using analytical techniques?
A combination of methods is critical:
- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity between protons (e.g., cyclohexane H2 and phenylethyl CH3) to confirm relative configuration .
- X-ray crystallography : Resolves absolute configuration, particularly for the salt form, by analyzing heavy atoms (e.g., sulfur in 4-methylbenzenesulfonate) .
- Chiral HPLC : Separates enantiomers using a cellulose-based column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .
Q. What strategies improve solubility and stability in aqueous solutions for in vitro studies?
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without denaturing biological targets .
- pH adjustment : The sulfonic acid group (pKa ~1) ensures ionization in physiological buffers, improving aqueous stability .
- Lyophilization : Freeze-drying the salt form with cryoprotectants (e.g., trehalose) preserves stability for long-term storage .
Advanced Research Questions
Q. How does stereochemistry influence interactions with biological targets?
The (1S,2R) configuration and (1R)-phenylethyl group dictate binding affinity and selectivity:
- Enzyme inhibition : The cyclohexane carboxylate mimics natural substrates in enzymes (e.g., proteases), where stereochemistry determines fit into hydrophobic pockets .
- Receptor binding : Molecular docking studies suggest the phenylethyl group engages in π-π stacking with aromatic residues in GPCRs, while the sulfonate stabilizes interactions via hydrogen bonding .
- Case study : Analogous compounds with (1R,2S) configurations show 10-fold lower activity in serotonin receptor assays, highlighting stereodependence .
Q. What computational methods predict the compound’s pharmacodynamic properties?
- Molecular dynamics (MD) simulations : Model the compound’s flexibility in aqueous and lipid environments to assess membrane permeability .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., sulfonate group’s nucleophilicity) .
- QSAR models : Train datasets on similar cyclohexane derivatives to correlate logP values (e.g., ~2.5) with bioavailability .
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from impurities or assay conditions. Mitigation strategies include:
- Comparative structural analysis : Use LC-MS to verify purity (>98%) and rule out degradation products .
- Target validation : Confirm activity across orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Structural analogs : Test compounds with incremental modifications (e.g., replacing sulfonate with carboxylate) to isolate pharmacophoric groups .
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
